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Compound of Interest |

Bis(2,4-

Compound Name: pentanedionato)molybdenum(VI)
Dioxide

CAS No.: 17524-05-9

Cat. No.: B103056

Get Quote

cis-Bis(acetylacetonato)dioxomolybdenum(VI), commonly abbreviated as cis-[MoOz(acac)z],

stands as a cornerstone compound in the coordination chemistry of molybdenum. As a stable,
easily synthesized Mo(VI) complex, it serves not only as a critical starting material for a vast
array of other molybdenum compounds but also as a potent catalyst for various organic
transformations, including olefin epoxidation and alcohol dehydration.[1][2] Its structure
presents a fascinating case study in coordination geometry, chirality, and fluxional behavior in
solution.

This guide provides a detailed exploration of the synthesis, crystal structure, and dynamic
properties of cis-[MoO:z(acac)z]. We will delve into the nuances of its distorted octahedral
geometry, the origins and consequences of its inherent chirality, and the low-energy pathways
that allow for its racemization in solution. This document is intended for researchers and
professionals who require a deep, mechanistic understanding of this versatile complex.

Synthesis and Crystallization: A Validated Protocol
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The synthesis of cis-[MoOz(acac)z] is a common procedure in inorganic chemistry labs. The
causality behind the chosen reagents and conditions is critical for obtaining a pure product. The
reaction typically involves the reaction of a soluble molybdate source with acetylacetone
(acacH) under conditions that favor the formation of the thermodynamically stable cis-dioxo
species.

Experimental Protocol: Synthesis of cis-[MoO2z(acac)z]

This protocol is a representative synthesis adapted from established procedures.[3][4]

» Reagent Preparation: Dissolve sodium molybdate dihydrate (Na2Mo0Oa-2H20) in deionized
water. In a separate flask, add acetylacetone to deionized water.

e pH Adjustment (Critical Step): Slowly add dilute nitric acid or acetic acid to the sodium
molybdate solution to adjust the pH to approximately 4-5. This protonation of the molybdate
anion is essential to form polymeric molybdate species which are more reactive towards the
chelating ligand.

» Reaction Mixture: While stirring vigorously, slowly add the acetylacetone solution to the
acidified molybdate solution. A yellow-orange precipitate of cis-[MoOz(acac)z] should begin to
form immediately.

o Reaction Completion: Continue stirring the mixture at room temperature for 1-2 hours to
ensure the reaction goes to completion.

« |solation: Collect the solid product by vacuum filtration using a Bichner funnel.

o Washing: Wash the precipitate sequentially with cold deionized water (to remove any
unreacted salts), followed by a small amount of cold ethanol, and finally diethyl ether (to
facilitate drying).

e Drying: Dry the resulting bright yellow-orange powder under vacuum. The typical yield is
high.

o Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation
of a saturated solution of the complex in a solvent such as dichloromethane or chloroform, or
by layering a concentrated solution with a less-polar solvent like hexane.[3]
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The self-validating nature of this protocol lies in the characteristic color of the product and its
straightforward isolation. The purity can be confirmed by spectroscopic methods detailed later

in this guide.

Molecular and Crystal Structure Analysis

The solid-state structure of cis-[MoOz(acac)z] has been determined with high precision by
single-crystal X-ray diffraction, with a recent redetermination at 100 K providing an
exceptionally detailed view.[5][6][7] The molecule adopts a distorted octahedral geometry

around the central molybdenum(VI) atom.

Overall Geometry and Chirality

The coordination sphere of the molybdenum atom is defined by two terminal oxo ligands and
two bidentate acetylacetonate ligands. The defining feature is the cis orientation of the two
doubly-bonded oxo ligands, with an O=Mo=0 angle of approximately 105.5°.[5] This
arrangement forces the two planar acac ligands into a twisted, non-orthogonal orientation.

This geometric arrangement lacks a mirror plane, rendering the molecule chiral. It exists as a
pair of non-superimposable mirror images, designated as the A (delta) and A (lambda)
enantiomers.[5][6] In the solid state, the racemic mixture crystallizes with both enantiomers

present in the asymmetric unit.[5]
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Caption: Schematic of the A and A enantiomers of cis-[MoOz(acac)].

Key Structural Parameters

The high-resolution crystal structure reveals important details about the bonding.[1][5][8] The
two Mo=0 bonds are short, indicative of strong double bond character. The Mo-O bonds of the
acetylacetonate ligands, however, are not equivalent. The oxygen atom trans to an oxo ligand
experiences a structural trans influence, resulting in a longer and weaker bond compared to the
oxygen atom cis to both oxo ligands.

Parameter Typical Value (A or °) Significance

Confirms a strong
Mo=0 Bond Length ~1.69 A[1][8] molybdenum-oxygen double
bond.

Elongated due to the strong

sigma-donating character of
Mo-O (trans to O) Bond Length  ~2.25 A[1][8] _

the trans oxo ligand (trans

influence).

A typical Mo-O single bond

Mo-O (cis to O) Bond Length ~2.02 A[1][8] o ,
length in this environment.
Characteristic of a cis-dioxo
Mo(VI) center, deviating
O=Mo=0 Bond Angle ~105.5°[5]

significantly from the ideal 90°

octahedral angle.

Crystal Packing and Intermolecular Interactions

In the solid state, the discrete molecules of cis-[MoOz(acac):] are held together by weak
intermolecular forces. The crystal packing is characterized by numerous C—H---O contacts
involving both the oxo ligands and the acetylacetonate oxygen atoms, which contribute to the
overall stability of the crystal lattice.[5][7]
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Spectroscopic and Dynamic Properties

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods
reveal the structure and behavior of the complex in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the presence of the cis-{MoO2}?* core. This
unit has two characteristic and strong stretching vibrations, v(O=Mo=0), which appear in the
850-950 cm~1 region of the spectrum.[9] The presence of two distinct bands—the symmetric
and asymmetric stretches—is definitive proof of the bent, cis geometry. A linear, trans geometry
would only exhibit a single IR-active asymmetric stretch due to its center of symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy in solution (e.g., in CDCIs or CeDe) provides further evidence for the C:
symmetry of the molecule.[10] Because the two acetylacetonate ligands are chemically
equivalent but the two methyl groups on each individual ligand are not, the spectrum shows
two distinct singlets for the methyl protons and one singlet for the methine proton.[10]

Solution Dynamics: A Fluxional Molecule

A critical insight for any application scientist is that the "static" chiral structure observed in the
solid state is not rigid in solution. At room temperature, the A and A enantiomers rapidly
interconvert in a process known as racemization. This dynamic behavior can be observed by
variable-temperature *H NMR, where the two distinct methyl signals broaden and eventually
coalesce into a single peak at higher temperatures.[1][10]

The activation energy for this process is modest, around 15-17 kcal/mol depending on the
solvent.[1][8] This indicates that while the enantiomers are stable enough to be observed at low
temperatures, they cannot be resolved for applications in asymmetric catalysis under typical
thermal conditions.

Several competing pathways for this racemization have been investigated through
computational chemistry.[1][8] While classical mechanisms like the Ray-Dutt and Bailar twists
are possible, they have relatively high energy barriers. The most favorable pathway is a
recently described "Dhimba-Muller-Lammertsma (D-M-L) twist," which involves the rotation of a
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single acac ligand and has a calculated energy barrier that agrees excellently with
experimental values.[1][8]

Racemization Process
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Caption: The interconversion of A and A enantiomers via a low-energy transition state.

Conclusion

cis-[MoOz(acac)z] is far more than a simple inorganic salt. It is a structurally sophisticated
molecule with a distorted octahedral geometry, inherent chirality, and significant fluxionality in
solution. The cis arrangement of its oxo ligands dictates its overall shape and reactivity, while
the electronic influence of these ligands is clearly observed in the non-equivalent Mo-O bond
lengths of the acetylacetonate ligands. The low energy barrier to racemization via the D-M-L
twist is a key chemical property that must be considered in its application, particularly in the
field of catalysis. This comprehensive understanding of its solid-state structure and solution
dynamics is essential for any scientist leveraging this pivotal molybdenum complex in their
research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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